2,3-Dimethyl-2,3-dinitrobutane

描述

Historical Context of Nitro Compounds and Energetic Materials Studies

The study of nitro compounds is intrinsically linked to the development of energetic materials. nih.govwikipedia.org Historically, the nitration of organic molecules has been a fundamental process in the creation of explosives, with iconic examples like trinitrotoluene (TNT) and nitroglycerin shaping both industrial and military technologies. acs.org These compounds are characterized by the presence of one or more nitro functional groups (-NO₂), which act as "explosophores" by imparting explosive properties to the molecule. wikipedia.org The explosive power of these materials stems from redox reactions where the nitro group serves as the oxidant and the hydrocarbon backbone as the fuel, leading to the rapid release of energy and the formation of stable, gaseous products like nitrogen (N₂), carbon dioxide, and water. wikipedia.org The continuous search for novel energetic materials with tailored properties has driven extensive research into the synthesis and characterization of a wide array of nitro compounds. purdue.eduresearchgate.net

Significance of 2,3-Dimethyl-2,3-dinitrobutane in Advanced Chemical Research

This compound, also known as DMDNB or DMNB, holds a unique and significant position in modern chemical research. wikipedia.orgontosight.ai Its primary and most widely recognized application is as a detection taggant for plastic explosives. wikipedia.orgchemicalbook.comgoogle.com Mandated by international agreements such as the Montreal Convention of 1991, a small amount of a specific taggant must be added to plastic explosives to enhance their detectability. google.com DMDNB's high volatility and distinct chemical signature make it exceptionally well-suited for this purpose, allowing for reliable detection by canines and specialized analytical instruments like ion mobility spectrometers, even at concentrations as low as 0.5 parts per billion in the air. wikipedia.org

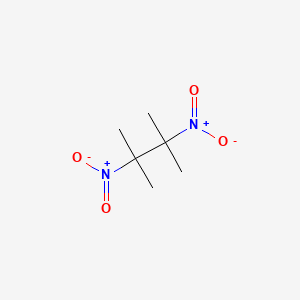

Beyond its role in security, DMDNB serves as a valuable intermediate in organic synthesis. google.com Its unique structure, featuring a butane (B89635) backbone with two adjacent tertiary carbons each bearing a nitro and a methyl group, provides a scaffold for the synthesis of other complex molecules. ontosight.ai

Overview of Current Research Trajectories on this compound

Current research on this compound is multifaceted, exploring new synthesis methods, advanced detection techniques, and novel applications. mit.eduresearchgate.netacs.orguow.edu.au

Synthesis: Researchers are actively developing more efficient, safer, and environmentally friendly methods for producing DMDNB. google.comresearchgate.netgoogle.comgoogle.com One promising approach involves the oxidative coupling of acetone (B3395972) oxime using a modified catalyst, which offers a simpler and safer reaction pathway. researchgate.netsioc-journal.cn Another innovative method utilizes peroxidase enzymes to catalyze the reaction, aiming for high yields with water as the primary byproduct. google.com

Detection: The development of highly sensitive and portable detection systems for DMDNB remains a key area of investigation. mit.eduacs.orgrsc.org Research into amplifying fluorescent polymer sensors and silicon quantum dot sensors shows promise for creating next-generation detection devices. mit.edursc.org Furthermore, studies using terahertz spectroscopy are exploring alternative means of detecting solid-state explosives containing DMDNB. acs.org Mass spectrometry techniques, particularly those focusing on the formation of stable sodium adduct ions, are also being refined for rapid and reliable screening. uow.edu.auresearchgate.net

Applications: Beyond its established use as a taggant, the potential applications of DMDNB and its derivatives are being explored. For instance, it is a key raw material for synthesizing certain nitroxide radicals, which are essential components of molecular magnets. google.com Additionally, derivatives of DMDNB, such as 1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane (SMX), are being investigated as high-density energetic plasticizers in propellant compositions. islandpyrochemical.comresearchgate.netbibliotekanauki.pl

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₂N₂O₄ | wikipedia.orgnih.gov |

| Molar Mass | 176.172 g·mol⁻¹ | wikipedia.orgnih.gov |

| Melting Point | 210 to 214 °C (410 to 417 °F; 483 to 487 K) | wikipedia.orgchemicalbook.com |

| IUPAC Name | This compound | wikipedia.orgnih.gov |

| CAS Number | 3964-18-9 | wikipedia.orgchemicalbook.com |

Detailed Research Findings

Recent research has provided significant insights into the chemical behavior and detection of DMDNB. Studies on its fragmentation pathways using electrospray ionization mass spectrometry have revealed that while protonated adducts are sensitive to ion source temperature, sodium adduct ions exhibit greater stability, making them ideal targets for detection. uow.edu.auresearchgate.net

Spectroscopic studies have also been crucial. Terahertz spectroscopy has identified distinct absorption peaks for DMDNB at both room and liquid-nitrogen temperatures, providing a potential avenue for solid-state detection. acs.org The collection and analysis of DMDNB vapor have been optimized, with methods developed to use gas chromatography with an electron capture detector for workplace monitoring. tandfonline.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-2,3-dinitrobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCLXOREGBLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063248 | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3964-18-9 | |

| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2,3-dinitrobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dinitrobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-2,3-dinitrobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2,3 Dimethyl 2,3 Dinitrobutane

Established Synthetic Routes and Mechanistic Elucidation

The synthesis of 2,3-dimethyl-2,3-dinitrobutane has been approached through several key methodologies. These include enzymatic catalysis and oxidative coupling reactions, each offering distinct advantages in terms of yield, safety, and environmental impact.

Peroxidase-Catalyzed Synthesis from Propane-2-nitronate

A significant advancement in the synthesis of DMDNB involves the use of peroxidase enzymes to catalyze the reaction. smolecule.comgoogle.comjustia.com This method has been shown to produce high yields of the target compound. google.comjustia.com

The peroxidase-catalyzed synthesis of DMDNB utilizes enzymes such as horseradish peroxidase (HRP), soybean peroxidase (SBP), and chloroperoxidase (CPO). google.comjustia.com These commercially available redox enzymes facilitate the oxidative transformation of organic substrates. justia.com The process involves the oxidation of the peroxidase enzyme by a peroxide, followed by the reaction of propane-2-nitronate at the oxidized enzyme site. google.comjustia.com

A critical factor influencing the reaction is the pH. The optimal pH range for this synthesis is between approximately 3.5 and less than 5.0. google.comjustia.com The reaction mechanism is believed to involve the coupling of two 2-nitropropane (B154153) molecules under anaerobic conditions to form DMDNB. justia.com As the DMDNB is formed, it precipitates out of the solution as a white solid, which can then be collected through filtration. google.com

| Enzyme | pH Range | Key Feature |

| Horseradish Peroxidase (HRP) | 3.5 - <5.0 | High yields reported. |

| Soybean Peroxidase (SBP) | 3.5 - <5.0 | Effective in the synthesis. |

| Chloroperoxidase (CPO) | 3.5 - <5.0 | Utilized for the reaction. |

The peroxidase-catalyzed method has demonstrated the potential for high yields of this compound, with some experiments reporting yields of approximately 73.6%. google.com High yields are considered to be 35% or greater. google.com

When the reaction efficiency is high, approaching 100%, the primary byproduct is water. justia.com However, at lower efficiencies, other byproducts can be generated, including acetone (B3395972), acetoxime, and 2-nitropropane. justia.com The formation of 2-nitropropane occurs through the reprotonation of the propane-2-nitronate anion. justia.com This unreacted 2-nitropropane can potentially be recovered and recycled for subsequent reactions. justia.com

| Yield | Byproducts |

| ~73.6% | Water (at high efficiency) |

| <100% | Acetone, Acetoxime, 2-Nitropropane |

Oxidative Coupling of Acetone Oxime

An alternative synthetic route to this compound involves the oxidative coupling of acetone oxime. sioc-journal.cnresearchgate.netsioc-journal.cn This method utilizes a modified titanium-silicate (TS-1) catalyst and hydrogen peroxide as the oxidant. sioc-journal.cnresearchgate.netsioc-journal.cn

The key to this synthetic approach is the use of a modified TS-1 catalyst. sioc-journal.cnresearchgate.netsioc-journal.cn The modification of the titanium-silicate molecular sieve catalyst is achieved by reacting it with acetone, hydrogen peroxide, and ammonia (B1221849) at a temperature between 65-80°C. wipo.intgoogle.com This modified catalyst then facilitates the oxidative coupling of acetone oxime. wipo.intgoogle.com The reaction is typically carried out in water at a temperature ranging from 60-90°C and a pH of 8-10. google.com

A significant advantage of the TS-1 catalyzed system is the ability to perform a one-pot synthesis. sioc-journal.cnresearchgate.net This process combines the ammoximation of acetone directly with the subsequent catalytic oxidative coupling, eliminating the need to isolate the acetone oxime intermediate. sioc-journal.cnresearchgate.net In this one-pot operation, acetone, ammonia, and hydrogen peroxide are reacted in the presence of the modified TS-1 catalyst. sioc-journal.cnresearchgate.netwipo.int This simplified and safer procedure has been reported to produce DMNB with a yield of 43.2%. sioc-journal.cnresearchgate.netsioc-journal.cn

| Parameter | Condition |

| Catalyst | Modified TS-1 |

| Reactants (One-Pot) | Acetone, Ammonia, Hydrogen Peroxide |

| Temperature | 60-90°C |

| pH | 8-10 |

| Reported Yield | 43.2% |

Alkaline Hydrolysis Methods

A prominent and well-documented laboratory-scale synthesis of DMNB involves the oxidative coupling of 2-nitropropane under alkaline conditions. This method is valued for its high yield when reaction parameters are carefully controlled.

The synthesis initiates with the reaction of 2-nitropropane with a solution of sodium hydroxide (B78521). chemdad.comchemicalbook.com In this step, the sodium hydroxide acts as a base to deprotonate the 2-nitropropane at the carbon atom bearing the nitro group, forming a sodium salt of the corresponding nitronate anion. This anion is the key reactive intermediate. An oxidizing agent, typically liquid bromine, is then introduced to facilitate the coupling of two nitronate anions, leading to the formation of the carbon-carbon bond that creates the butane (B89635) backbone of the target molecule, this compound. chemdad.comchemicalbook.comwhiterose.ac.uk

The success of the alkaline hydrolysis method is highly dependent on stringent control of the reaction conditions. The initial reaction between 2-nitropropane and sodium hydroxide is typically conducted in an ice-water bath to manage the exothermic nature of the deprotonation. chemdad.comchemicalbook.com Following the slow addition of bromine, absolute ethanol (B145695) is added, and the reaction mixture is heated to reflux at approximately 90°C for several hours to ensure the completion of the coupling reaction. chemdad.comchemicalbook.com Upon cooling, the product precipitates as a white solid. chemdad.comchemicalbook.com Under these optimized conditions, this method has been reported to achieve very high yields, in some cases exceeding 91%. chemdad.comchemicalbook.com Other reports cite yields around 70% for the traditional synthesis. ndia.org

Table 1: Reaction Conditions for Alkaline Hydrolysis Synthesis

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2-Nitropropane | chemdad.com, chemicalbook.com, whiterose.ac.uk |

| Base | 6 mol/L Sodium Hydroxide Solution | chemdad.com, chemicalbook.com |

| Oxidizing Agent | Liquid Bromine | chemdad.com, chemicalbook.com, whiterose.ac.uk |

| Solvent | Absolute Ethanol | chemdad.com, chemicalbook.com, whiterose.ac.uk |

| Initial Temperature | Ice-water bath (0-5 °C) | chemdad.com, chemicalbook.com |

| Reaction Temperature | 90 °C (Reflux) | chemdad.com, chemicalbook.com |

| Reaction Time | ~2.5 - 3 hours | chemdad.com, chemicalbook.com |

| Reported Yield | 91.2% | chemdad.com, chemicalbook.com |

Oxidative Coupling of Acetone Derivatives

An alternative synthetic route avoids the use of potentially hazardous reagents like 2-nitropropane by utilizing acetone as the starting material. This method involves the ammoximation of acetone followed by an oxidative coupling step, often performed as a one-pot synthesis. researchgate.netsioc-journal.cn

The core reactants for this pathway are acetone, ammonia, and hydrogen peroxide. google.comgoogle.com In a one-pot process, these reactants are combined in the presence of a catalyst. The reaction proceeds through the in-situ formation of acetone oxime from the ammoximation of acetone. This is followed by the catalytic oxidative coupling of the acetone oxime intermediate, using hydrogen peroxide as the oxidant, to form this compound. researchgate.netgoogle.com Alternatively, the reaction can be performed in two distinct stages, starting with pre-synthesized acetone oxime which is then reacted with hydrogen peroxide. google.com

This synthesis is critically dependent on a catalyst, typically a modified titanium-silicate molecular sieve, such as TS-1. researchgate.netsioc-journal.cngoogle.com The catalyst is essential for both the initial ammoximation of acetone and the subsequent oxidative coupling of the oxime intermediate. google.comgoogle.com Precise control of pH is crucial for the reaction's success; ammonia is added to maintain the pH of the system within a narrow alkaline range of 8 to 10. google.comgoogle.com The reaction is generally carried out at elevated temperatures, between 60°C and 90°C. google.comgoogle.com This catalytic method is noted for being a simpler and safer operation, with reported molar yields in the range of 43.2% to 48.3%. researchgate.netsioc-journal.cngoogle.com

Table 2: Parameters for Catalytic Oxidative Coupling

| Parameter | Value/Condition | Source(s) |

| Starting Material | Acetone or Acetone Oxime | researchgate.net, google.com |

| Reagents | Ammonia, Hydrogen Peroxide | google.com, google.com |

| Catalyst | Modified Titanium-Silicate (TS-1) | researchgate.net, sioc-journal.cn, google.com |

| pH Range | 8 - 10 | google.com, google.com |

| Reaction Temperature | 60 - 90 °C | google.com, google.com |

| Reported Yield | 43.2% - 48.3% | researchgate.net, sioc-journal.cn, google.com |

Novel Synthetic Approaches and Catalyst Development

Research into the synthesis of DMNB has also explored more advanced and environmentally benign methods, with a focus on biocatalysis and improved catalyst design.

A significant novel approach involves the use of enzymes to catalyze the formation of DMNB. ndia.orggoogle.com Specifically, peroxidase enzymes such as horseradish peroxidase, soybean peroxidase, and chloroperoxidase have been successfully employed. google.com This biocatalytic method reacts propane-2-nitronate, the same intermediate formed in the alkaline hydrolysis method, at the oxidized active site of the peroxidase enzyme. google.com A key distinction of this method is the acidic pH condition required, operating between pH 3.5 and less than 5.0. google.com This enzymatic synthesis is considered a "greener" alternative to traditional chemical oxidation and has been shown to produce high yields, reaching up to 73.6%. ndia.orggoogle.com

In parallel, catalyst development for the acetone-based synthesis continues to evolve. Research has focused on enhancing the efficiency of the titanium-silicate molecular sieve catalysts. This includes the development of catalysts with a hollow structure, which are designed to improve the yield of the final DMNB product. google.com

Advanced Catalytic Methods for Enhanced Yields

The synthesis of this compound (DMNB) has been significantly improved through the development of advanced catalytic methods aimed at increasing reaction yields. Research has focused on two primary catalytic systems: modified titanium-silicate molecular sieves and peroxidase enzymes.

One prominent method involves the oxidative coupling of 2-nitropropane using sodium hydroxide and bromine, which can achieve yields of up to 91.2%. chemicalbook.comchemicalbook.com However, this method utilizes hazardous reagents. google.com More advanced and safer techniques have since been developed.

Titanium-Silicate Catalysts: Modified titanium-silicate (TS-1) catalysts have been effectively used for the synthesis of DMNB. smolecule.com These catalysts facilitate the oxidative coupling of acetone oxime with hydrogen peroxide. researchgate.netsioc-journal.cn In a one-pot operation, the ammoximation of acetone followed by this catalytic oxidative coupling over a modified TS-1 catalyst has resulted in a DMNB yield of 43.2%. researchgate.netsioc-journal.cn Further refinements of this process, involving a modified titanium-silicate molecular sieve catalyst, have reported yields as high as 48.3% when starting from acetone oxime and hydrogen peroxide under optimized pH and temperature conditions. google.com The catalyst is prepared by reacting a titanium-silicate molecular sieve with acetone, hydrogen peroxide, and ammonia. google.com

Peroxidase-Catalyzed Synthesis: A significant breakthrough in enhancing DMNB yields has been the use of peroxidase enzymes. google.com This biocatalytic method involves the oxidation of a peroxidase enzyme (such as horseradish peroxidase, soybean peroxidase, or chloroperoxidase) with a peroxide, which then reacts with propane-2-nitronate. google.comjustia.com This enzymatic approach has been shown to produce high yields of DMNB, with reported figures reaching approximately 73.6%. google.comjustia.com The yield is highly dependent on the pH of the reaction, with optimal results observed around a pH of 4.0. google.com

Comparison of Catalytic Methods and Yields for DMNB Synthesis

| Catalytic Method | Reactants | Reported Yield | Reference |

|---|---|---|---|

| Oxidative Coupling | 2-Nitropropane, Sodium Hydroxide, Bromine | ~91.2% | chemicalbook.comchemicalbook.com |

| Modified Titanium-Silicate (TS-1) Catalyst | Acetone Oxime, Hydrogen Peroxide | 43.2% | researchgate.netsioc-journal.cn |

| Modified Titanium-Silicate Molecular Sieve | Acetone Oxime, Hydrogen Peroxide | 48.3% | google.com |

| Peroxidase-Catalyzed Synthesis (Horseradish Peroxidase) | Propane-2-nitronate, Peroxide | ~73.6% | google.comjustia.com |

Exploration of Environmentally Benign Synthesis Routes

The development of "green" synthesis routes for this compound is driven by the need to avoid hazardous materials and reduce polluting waste streams associated with traditional methods. ndia.org

Peroxidase-Catalyzed Synthesis: The enzymatic synthesis using peroxidases is a prime example of a green chemistry approach. This method operates in aqueous systems under mild reaction conditions. ndia.org It represents a cleaner alternative to the conventional halogen oxidation process. ndia.org When the reaction efficiency is high, the primary byproduct is water, significantly reducing waste. justia.com This biocatalytic process can also utilize bio-renewable starting materials, further enhancing its environmental credentials. ndia.org

Titanium-Silicate Catalyzed Synthesis from Acetone: Another environmentally benign route involves the use of a modified titanium-silicate molecular sieve catalyst with acetone, ammonia, and hydrogen peroxide as the primary reactants. google.comgoogle.com This method is significant because it avoids the use of dangerous chemicals such as 2-nitropropane, sodium hydride (NaH), and bromine, which are characteristic of older synthetic pathways. google.comgoogle.com The process is considered safer and more suitable for industrial-scale production. google.com

Electrochemical Oxidation: Electrochemical oxidation has been explored as a clean technology for the synthesis of energetic materials, including DMNB. amazonaws.comserdp-estcp.mil This methodology eliminates the need for strong chemical oxidizing agents and, consequently, their associated byproducts and waste streams. amazonaws.comserdp-estcp.mil Research has demonstrated the feasibility of using an electrochemical oxidation cell to produce DMNB from the precursor 2,2-dinitropropane, offering a more environmentally sound manufacturing approach. amazonaws.com

Reaction Kinetics and Thermodynamics of this compound Formation

The stability and formation of this compound are governed by its kinetic and thermodynamic properties. The presence of two nitro groups on a branched alkane backbone results in unique energetic characteristics. scbt.com

Reaction Kinetics: The kinetic behavior of DMNB is characterized by its potential for rapid decomposition under specific conditions. scbt.com Studies on its thermal behavior have been conducted to determine the kinetic parameters for its decomposition. researchgate.net The decomposition of DMNB in an ion mobility spectrometer has been observed to proceed in a two-stage process, forming 3-methyl-3-nitrobut-1-ene and then 2,3-dimethylbut-1,3-diene. researchgate.net For some nitroalkanes, a concerted β-elimination of nitrous acid is the favored decomposition mechanism. researchgate.net In peroxidase-catalyzed synthesis, the reaction is conducted under anaerobic conditions to favor the formation of DMNB over byproducts like acetone. google.comjustia.com

Thermodynamics: The thermochemical properties of DMNB have been documented, providing insight into its stability. The standard solid enthalpy of formation and enthalpy of sublimation are key thermodynamic parameters. The NIST Chemistry WebBook provides compiled data for these properties from various literature sources. nist.govnist.gov The covalent cyano group is endothermic, and many organic nitriles are reactive. The majority of endothermic compounds are thermodynamically unstable and may decompose explosively under certain conditions. chemeo.com

Selected Thermodynamic Properties of this compound

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (Solid) | -358.1 | kJ/mol | nist.gov |

| Standard Molar Enthalpy of Combustion (Solid) | -3475.2 | kJ/mol | nist.gov |

| Enthalpy of Sublimation (at 298.15 K) | 85.0 | kJ/mol | nist.gov |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethyl 2,3 Dinitrobutane

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the molecular structure and solid-state interactions of 2,3-dimethyl-2,3-dinitrobutane. Techniques such as Terahertz, Infrared, and Raman spectroscopy are instrumental in elucidating its structural characteristics.

Terahertz Spectroscopy for Solid-State Analysis

Terahertz (THz) spectroscopy is a powerful tool for investigating the low-frequency vibrational modes in the crystalline solid-state of DMNB. These modes are sensitive to the molecular conformation and the intermolecular forces within the crystal lattice.

The terahertz spectrum of crystalline this compound has been investigated as a method for detecting solid-state explosives. researchgate.net At room temperature, the spectrum displays two broad absorption features. However, upon cooling to liquid-nitrogen temperatures, a significant sharpening and resolution of additional peaks occur. researchgate.net The room-temperature spectrum shows broad absorptions centered at approximately 38.3 and 49.2 cm⁻¹. researchgate.net When cooled, the spectrum reveals five distinct absorption maxima. researchgate.net

The observed sharpening of the spectral features at cryogenic temperatures is a result of the reduction in thermal energy, which decreases the broadening of the absorption bands and allows for a more precise determination of the vibrational mode frequencies.

| Absorption Maximum (cm⁻¹) |

|---|

| 40.1 |

| 47.5 |

| 56.6 |

| 63.9 |

| 73.6 |

Solid-state density functional theory (DFT) simulations have been employed to assign the experimentally observed cryogenic THz spectrum to specific molecular motions. researchgate.net These calculations reveal that the spectrum is a composite of both intramolecular and intermolecular vibrations. researchgate.net

The primary intramolecular contributions are torsional vibrations, which are largely localized within the nitro (-NO₂) groups. researchgate.net These motions involve the twisting of the nitro groups relative to the carbon backbone of the molecule. The intermolecular contributions are identified as lattice vibrations, which consist of rigid rotations of the entire DMNB molecule within the crystal lattice. researchgate.net The combination of these localized internal motions and collective lattice modes gives rise to the unique set of absorption peaks observed in the cryogenic THz spectrum. researchgate.net

Infrared and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. Studies on this compound have utilized both methods to understand its conformational properties in different states. rsc.org

Analysis of the IR and Raman spectra of DMNB in the solid state reveals that the molecule predominantly exists in the gauche conformation. rsc.org However, when dissolved in solvents such as carbon tetrachloride or benzene, the spectra show the appearance of new bands, indicating the presence of a second conformer. This suggests that in solution, DMNB exists as a rotational isomeric mixture of gauche and trans forms. rsc.org The relative populations of these conformers are solvent-dependent. rsc.org For instance, at 25 °C, the mixture consists of 42% gauche and 58% trans in carbon tetrachloride, while in benzene, the equilibrium shifts to 79% gauche and 21% trans. rsc.org The assignment of specific vibrational frequencies in the IR and Raman spectra to the stretching and bending modes of the C-N, N-O, and C-C bonds allows for this detailed structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of a compound by probing the magnetic environments of its nuclei. Due to the high degree of symmetry in the this compound molecule, its NMR spectra are notably simple. The molecule possesses a C₂ axis of symmetry, which renders the four methyl groups chemically equivalent and the two quaternary carbons attached to the nitro groups also equivalent.

The ¹H NMR spectrum shows a single sharp signal, a singlet, which corresponds to all twelve protons of the four methyl groups. google.com Similarly, the ¹³C NMR spectrum exhibits only two distinct signals: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons. google.com This simplicity provides unambiguous confirmation of the molecule's symmetrical structure.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 1.71 (s) | -CH₃ (12H) |

| ¹³C | 23.02 | -CH₃ (4C) |

| 91.47 | -C-NO₂ (2C) |

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The analysis of this compound has been performed using "soft" ionization techniques like electrospray ionization (ESI) to study the stability and fragmentation of its adduct ions. nih.gov

Using ESI on a triple quadrupole mass spectrometer, various gas-phase adducts of DMNB, including [M+H]⁺, [M+Li]⁺, [M+NH₄]⁺, and [M+Na]⁺, have been successfully formed and detected. nih.gov The stability of these ions was found to be highly dependent on the ion source temperature and the nature of the adduct. The protonated molecule, [M+H]⁺, showed a significant decrease in abundance at source temperatures above 50 °C. nih.gov In contrast, the sodiated adduct, [M+Na]⁺, demonstrated greater thermal stability, with its ion abundance increasing at temperatures up to 105 °C. nih.gov

Collision-induced dissociation (CID) studies were conducted to investigate the fragmentation pathways of these adduct ions. nih.gov The tandem mass (MS/MS) spectra, combined with quantum chemical calculations, allowed for the inference of probable product ion structures and dissociation mechanisms. nih.gov These studies revealed that the [M+Na]⁺ adduct ions are significantly more stable and less susceptible to dissociation compared to their protonated counterparts. nih.gov This enhanced stability makes the sodiated adduct an attractive target for detection in analytical screening methods. nih.gov

| Compound Name |

|---|

| This compound |

| Carbon tetrachloride |

| Benzene |

| DMSO-d₆ |

Electrospray Ionization Mass Spectrometry (ESI-MS) of Adduct Ions

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by creating ions in the gas phase. In the case of this compound (DMNB), a compound used as a detection taggant in plastic explosives, ESI-MS has been utilized to form and detect various adduct ions. nih.govresearchgate.net

Researchers have successfully formed and detected several gas-phase adduct ions of DMNB using electrospray ionization on a triple quadrupole mass spectrometer. nih.govresearchgate.net These adducts include the protonated molecule [M+H]+, as well as adducts with lithium [M+Li]+, ammonium [M+NH4]+, and sodium [M+Na]+. nih.govresearchgate.net The formation of these adducts is a crucial step for the subsequent mass spectrometric analysis and characterization of DMNB.

The following table summarizes the common adduct ions of this compound observed in ESI-MS.

| Adduct Ion | Chemical Formula |

| [M+H]+ | [C6H13N2O4]+ |

| [M+Li]+ | [C6H12N2O4Li]+ |

| [M+NH4]+ | [C6H16N3O4]+ |

| [M+Na]+ | [C6H12N2O4Na]+ |

The abundance of the DMNB adduct ions has been shown to be highly dependent on the temperature of the ion source. nih.govresearchgate.net A notable observation is the strong temperature dependence of the [M+H]+ ion. Its abundance decreases significantly at source temperatures above 50°C. nih.govresearchgate.net In contrast, the [M+Na]+ ion exhibits an opposite trend, with its abundance increasing at source temperatures up to 105°C. nih.govresearchgate.net This suggests that the sodium adduct is more thermally stable than the protonated molecule.

Below is a table summarizing the temperature-dependent abundance of key DMNB adduct ions.

| Adduct Ion | Temperature Effect on Abundance |

| [M+H]+ | Decreases markedly above 50°C |

| [M+Na]+ | Increases up to 105°C |

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. wikipedia.org By accelerating the ions and allowing them to collide with neutral gas molecules, their kinetic energy is converted into internal energy, leading to bond breakage and the formation of fragment ions. wikipedia.org This technique has been employed to investigate the relative susceptibility of DMNB adduct ions to dissociation. nih.gov

Studies involving both thermal and collisional activation have revealed that the [M+Na]+ adduct ions are significantly more stable towards dissociation than their protonated counterparts, [M+H]+. nih.govresearchgate.net The protonated molecule, [DMNB+H]+, is susceptible to dissociation induced by both heat and collision. researchgate.net The fragmentation patterns obtained from tandem mass (MS/MS) spectra of both normal and isotopically labeled DMNB have been used to infer the probable structures of the product ions and the mechanisms of their unimolecular dissociation. nih.govresearchgate.net

To support the experimental findings and gain deeper insight into the fragmentation pathways, quantum chemical calculations have been utilized. nih.govresearchgate.net These calculations help in inferring the probable structures of the product ions and the mechanisms governing the unimolecular dissociation of DMNB adduct ions. nih.govresearchgate.net By modeling the potential energy surfaces and calculating the energetic barriers for different fragmentation channels, researchers can predict the most likely fragmentation patterns, which can then be compared with the experimental tandem mass spectra.

Dissociative Electron Attachment (DEA) Studies in Gas Phase

Dissociative electron attachment (DEA) is a process in which a molecule captures a free, low-energy electron to form a transient negative ion, which then dissociates into a stable negative ion and one or more neutral fragments. Detailed studies on the DEA of DMNB in the gas phase have been conducted. epj.org Ion yields as a function of the incident electron energy, from approximately 0 to 14 eV, have been measured for the most dominant fragments. epj.org Prominent anionic fragments observed include NO2- and [M-NO2]-. epj.org To aid in the identification of the anion and neutral fragments formed upon electron attachment, thermodynamic thresholds have been calculated using the G4(MP2) method. epj.org

The table below lists the major anionic fragments observed in the DEA studies of DMNB.

| Anionic Fragment |

| NO2- |

| [M-NO2]- |

Ion Mobility Spectrometry (IMS) for Mobility Behavior and Reactivity

Ion Mobility Spectrometry (IMS) is a rapid, sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. For the detection of this compound (DMNB), IMS provides valuable insights into its ionic behavior and potential for decomposition under various conditions.

The response of an ion mobility spectrometer to DMNB is significantly influenced by the presence of dopants, which alter the reactant ion chemistry. Studies have characterized the positive mode ion mobility spectra of DMNB using water, ammonia (B1221849), and dichloromethane as dopants. researchgate.net When these dopants were used, DMNB was observed to form molecular product ions, specifically as protonated water and ammonia clusters. researchgate.net

At a temperature of 318 K and atmospheric pressure, the mobilities of these product ions were measured to be in the range of 1.39–1.51 cm² V⁻¹ s⁻¹. researchgate.net Among the dopants studied, ammonia yielded the most sensitive and clearly resolved responses, indicating its effectiveness in ionizing DMNB for IMS detection. researchgate.net In contrast, dichloromethane has been noted in broader applications to yield Cl⁻ ions, which can become hydrated and have a positive effect on analytical results by reducing the amplitude of the air signal. thermofisher.com

Table 1: Ion Mobility Behavior of DMNB with Various Dopants

| Dopant | Ion Form | Measured Mobility (cm² V⁻¹ s⁻¹) | Temperature (K) | Observations |

|---|---|---|---|---|

| Water | Protonated Water Clusters | 1.39–1.51 | 318 | Formation of molecular product ions. researchgate.net |

| Ammonia | Protonated Ammonia Clusters | 1.39–1.51 | 318 | Most sensitive and clearly resolved response. researchgate.net |

| Dichloromethane | Molecular Product Ions | 1.39–1.51 | 318 | Formation of molecular product ions. researchgate.net |

Investigations into the stability of DMNB within an ion mobility spectrometer have revealed a temperature-dependent decomposition process. When analyzing DMNB in both positive and negative modes, its decomposition has been observed as the temperature is varied between 317 and 455 K. researchgate.net

The observed behavior is consistent with a two-stage decomposition pathway. Initially, this compound decomposes to form 3-methyl-3-nitrobut-1-ene. This intermediate product then undergoes further decomposition to yield 2,3-dimethylbut-1,3-diene. researchgate.net However, it is noteworthy that under certain conditions, particularly with ammonia as the dopant, no decomposition of the DMNB molecule was observed, highlighting the influence of reactant ion chemistry on analyte stability. researchgate.net

Thermal and collisional activation studies using tandem mass spectrometry have also provided insights into the stability of DMNB adduct ions. These studies suggest that [M+Na]⁺ adduct ions are significantly more stable and less prone to dissociation compared to their protonated ([M+H]⁺) counterparts. researchgate.net The abundance of the protonated ion decreases sharply at ion source temperatures above 50°C, whereas the sodium adduct shows increasing abundance at temperatures up to 105°C.

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly when coupled with mass spectrometry, are cornerstone techniques for the separation, identification, and quantification of trace levels of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. mdpi.com This technique is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, making it a crucial tool for the trace analysis of DMNB in various matrices. mdpi.compurdue.edu The process involves injecting a sample, which is then vaporized and separated into its individual components within a chromatographic column before being detected by the mass spectrometer. mdpi.com The high precision and sensitivity of GC-MS allow it to be considered a gold standard for the identification and quantification of compounds, even at very low concentrations. mdpi.com

To enhance detection sensitivity and reduce matrix interference, effective sample preparation is critical. Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govbuffalostate.edu It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace. mdpi.comunich.it The concentrated analytes are then thermally desorbed directly into the GC injector for analysis. buffalostate.edu

The choice of fiber coating is crucial for efficient extraction. In the analysis of volatiles from plastic explosives containing DMNB, a variety of SPME fiber coatings have been evaluated, including polydimethylsiloxane (PDMS), polyacrylate (PA), and mixed phases like PDMS/divinylbenzene (DVB) and DVB/carboxen/PDMS. purdue.edu Research has shown that a PDMS/DVB fiber is optimal for the extraction of DMNB and other related volatile compounds. purdue.edu Another study reported high sensitivity for trapping DMNB from an ammonium nitrate matrix using a specialized fiber coated with 25,27-dihydroxy-26,28-oxy (2',7'-dioxo-3',6'-diazaoctyl) oxy-p-tert-butylcalix mdpi.comarene/hydroxy-terminated silicone oil. researchgate.net

Table 2: SPME Fiber Coatings Evaluated for DMNB Analysis

| Fiber Coating | Abbreviation | Status for DMNB Extraction |

|---|---|---|

| Polydimethylsiloxane | PDMS | Evaluated. purdue.edu |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Determined to be optimal. purdue.edu |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Evaluated. purdue.edu |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Evaluated. purdue.edu |

| Polyacrylate | PA | Evaluated. purdue.edu |

| Calix mdpi.comarene Derivative/Silicone Oil | - | Reported as highly sensitive. researchgate.net |

The combination of SPME with GC-MS provides excellent sensitivity for detecting DMNB at trace levels. A key performance metric for any analytical method is its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from background noise. For DMNB, an SPME-GC system has demonstrated a calculated limit of detection of 4.43 x 10⁻⁴ µg/g (S/N=3), showcasing its suitability for trace-level explosive detection. researchgate.net

Linearity, the ability of the method to produce results that are directly proportional to the analyte concentration, is another critical parameter. The SPME-GC method for DMNB has shown good linearity over a concentration range of 0.01 to 1.0 µg/g. researchgate.net Such performance is essential for accurate quantification in both environmental monitoring and industrial quality control applications. researchgate.netcdc.gov

Table 3: Analytical Performance Data for DMNB by SPME-GC

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 4.43 x 10⁻⁴ µg/g. researchgate.net |

| Linearity Range | 0.01 - 1.0 µg/g. researchgate.net |

| Relative Standard Deviation (RSD) | <8%. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Traces

The detection of trace levels of this compound (DMNB) in environmental matrices presents a significant analytical challenge. While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the analysis of various environmental contaminants, a fully developed and validated LC-MS method specifically for the determination of DMNB in environmental traces is not extensively documented in publicly available scientific literature. However, based on the known physicochemical properties of DMNB and established LC-MS methodologies for similar compounds, a prospective analytical approach can be outlined.

For the separation of a relatively polar, small molecule like DMNB, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable technique. HILIC is well-suited for the retention and resolution of polar compounds that are often difficult to analyze using traditional reversed-phase chromatography. A potential HILIC method could employ a column with a polar stationary phase, such as one based on unbonded silica or silica functionalized with polar groups (e.g., amide). waters.com

A hypothetical set of liquid chromatography parameters for the analysis of DMNB is presented in the table below. These parameters are based on common practices for the analysis of small polar molecules and would require optimization and validation for the specific application of DMNB in environmental samples.

Table 1: Hypothetical Liquid Chromatography Parameters for DMNB Analysis

| Parameter | Value/Condition |

| Column | BEH Amide Column |

| Mobile Phase | Acetonitrile/Water with a small percentage of formic acid |

| Gradient | A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Regarding the mass spectrometric detection of DMNB, studies have been conducted on its behavior in the gas phase, which provides valuable insights for developing a sensitive LC-MS method. Research on the fragmentation pathways of DMNB cations has shown that various adduct ions, including [M+H]⁺, [M+Li]⁺, [M+NH₄]⁺, and [M+Na]⁺, can be formed using electrospray ionization (ESI). nih.gov

The stability of these adduct ions is a critical factor for sensitive detection. It has been observed that the protonated molecule, [M+H]⁺, is highly dependent on the ion source temperature, with its abundance decreasing significantly at temperatures above 50°C. nih.gov In contrast, the sodium adduct, [M+Na]⁺, exhibits greater stability, with its ion abundance increasing at source temperatures up to 105°C. nih.gov This suggests that monitoring for the [M+Na]⁺ adduct could provide a more robust and sensitive detection method in an LC-MS analysis. Collision-induced dissociation studies further support the higher stability of the [M+Na]⁺ adduct compared to the protonated molecule. nih.gov

Therefore, a prospective LC-MS method for the environmental trace analysis of DMNB would likely involve HILIC for chromatographic separation, followed by electrospray ionization in positive ion mode, with the mass spectrometer set to monitor for the [M+Na]⁺ adduct to ensure the highest sensitivity and reliability. Further research and method development are necessary to validate such an approach for real-world environmental samples.

Voltammetric Detection Methods

Voltammetric techniques offer a sensitive and cost-effective alternative for the detection of electroactive compounds like this compound. The presence of two nitro groups in the DMNB molecule makes it amenable to electrochemical reduction, which forms the basis for its voltammetric determination.

Square-Wave Voltammetry at Carbon Fiber Electrodes

A particularly effective method for the detection of DMNB is square-wave voltammetry (SWV) performed with an unmodified carbon fiber electrode. researchgate.net This technique is a type of pulse voltammetry that offers excellent sensitivity by minimizing the contribution of capacitive currents to the total measured current. maciassensors.com

The protocol for the SWV detection of DMNB typically involves a phosphate (B84403) buffer solution with a neutral pH of 7.0 as the supporting electrolyte. researchgate.net The use of an unmodified carbon fiber electrode provides a stable and reproducible surface for the electrochemical reaction. researchgate.net The sensing mechanism is based on the electrochemical reduction of the nitro groups present in the DMNB molecule. researchgate.net

Research has demonstrated that under optimized conditions, this method exhibits a linear response for DMNB over a concentration range of 300 to 3000 µg/L. researchgate.net A notable aspect of this technique is its high sensitivity, with a reported detection limit of 60 µg/L. researchgate.net Furthermore, the method has shown high stability, with a relative standard deviation (RSD) of 2.6% over 30 repetitive measurements, indicating its reliability for quantitative analysis. researchgate.net

The key parameters and findings of the square-wave voltammetric detection of DMNB at an unmodified carbon fiber electrode are summarized in the table below.

Table 2: Research Findings for Square-Wave Voltammetric Detection of DMNB

| Parameter | Finding/Condition | Reference |

| Technique | Square-Wave Voltammetry | researchgate.net |

| Working Electrode | Unmodified Carbon Fiber | researchgate.net |

| Supporting Electrolyte | Phosphate Buffer (pH 7.0) | researchgate.net |

| Linear Range | 300–3000 µg/L | researchgate.net |

| Detection Limit | 60 µg/L | researchgate.net |

| Reproducibility (RSD) | 2.6% (for 30 measurements) | researchgate.net |

This electrochemical approach presents a promising avenue for the simple, rapid, and inexpensive field screening of DMNB, which is of particular interest in the context of detecting plastic explosives where DMNB is used as a taggant. researchgate.net

Theoretical and Computational Studies on 2,3 Dimethyl 2,3 Dinitrobutane

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental structural and electronic characteristics of DMNB. These computational methods have been employed to infer the probable structures of product ions that form during its fragmentation. researchgate.net By analyzing fragmentation patterns from tandem mass spectrometry (MS/MS) spectra of both normal and isotopically labelled DMNB, researchers use quantum chemical calculations to propose mechanisms for its unimolecular dissociation. researchgate.net

Furthermore, these calculations are vital for determining the thermodynamic thresholds for the formation of various anion and neutral fragments upon electron attachment. nih.gov For instance, the G4(MP2) method has been used to calculate these thresholds, helping to identify the products formed during dissociative electron attachment (DEA) to DMNB in the gas phase. nih.gov This provides a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of DMNB. Solid-state DFT simulations, in particular, have been successfully used for the assignment of experimental cryogenic Terahertz (THz) spectra to specific molecular motions within the crystalline solid. researchgate.netnih.gov These simulations can be performed with or without corrections for London dispersion forces to enhance their accuracy. researchgate.netnih.gov The combination of DFT with experimental techniques provides a robust framework for interpreting complex spectroscopic data. nih.govnih.gov

DFT simulations are particularly effective in predicting and interpreting the spectroscopic signatures of DMNB, especially in the terahertz (far-infrared) region. The THz spectrum of crystalline DMNB has been investigated as a potential method for detecting solid-state explosives. researchgate.netnih.gov

At room temperature, the experimental spectrum shows two broad absorption features. However, upon cooling to liquid-nitrogen temperatures, additional peaks are resolved. researchgate.netnih.gov Solid-state DFT simulations using the B3LYP hybrid density functional combined with the 6-311G(2d,2p) basis set have been shown to reproduce the experimental cryogenic data with excellent accuracy. nih.gov These simulations reveal that the THz spectrum originates from a combination of intramolecular torsional vibrations, primarily localized in the nitro groups, and intermolecular lattice vibrations that consist of rigid molecular rotations. researchgate.netnih.gov

| Temperature | Observed Peaks (cm⁻¹) |

|---|---|

| Room Temperature | 38.3, 49.2 |

| Cryogenic (Liquid Nitrogen) | 40.1, 47.5, 56.6, 63.9, 73.6 |

Molecular dynamics (MD) simulations are a computational method used to analyze the physical motions of atoms and molecules. arxiv.org By numerically simulating the time series of coordinates, MD can reproduce the motion of a molecule and provide insights into its structural ensemble and conformational changes. arxiv.orgyoutube.com This technique is valuable for exploring the structural space of a molecule, which may not always be fully possible in equilibrium MD simulations alone. arxiv.org

For a molecule like DMNB, MD simulations could be used to study the flexibility of the carbon backbone and the rotational dynamics of the nitro groups. This analysis helps in understanding how the molecule's shape changes over time, which influences its physical and chemical properties. By constraining certain bonds, such as those involving hydrogen, and using methods like the particle mesh Ewald for long-range electrostatics, a detailed picture of the molecule's dynamic behavior can be achieved. nih.govnih.gov While specific MD studies focusing solely on the conformational analysis of DMNB are not detailed in the provided literature, the methodology is widely applied to understand the dynamics of complex organic molecules. arxiv.orgyoutube.com

Modeling of Reaction Mechanisms and Pathways

Computational modeling is essential for determining the likely reaction mechanisms and pathways for the dissociation and degradation of DMNB. Based on fragmentation patterns observed in mass spectrometry, quantum chemical calculations help to infer the mechanisms of unimolecular dissociation. researchgate.net

For complex processes, the combination of experimental analysis with molecular simulations offers a powerful approach. Techniques such as TG-FTIR-MS (Thermogravimetry-Fourier Transform Infrared Spectroscopy-Mass Spectrometry) can identify reaction products, and this data can then be used to propose a reaction mechanism. nih.gov DFT calculations are subsequently employed to rationalize the proposed pathways and calculate the energy barriers for various decomposition steps, such as bond scissions or hydrogen transfer processes. nih.govosti.gov This integrated approach allows for a detailed, molecular-level understanding of how DMNB reacts under different conditions. nih.gov

Simulation of Thermal Decomposition Processes

The thermal behavior of DMNB has been studied using various thermoanalytical techniques, and simulations provide deeper insight into these processes. researchgate.net Reactive force field (ReaxFF) molecular dynamics simulations are particularly well-suited for modeling the thermal decomposition of energetic materials. nih.gov This method can simulate the chemical reactions and bond-breaking/forming events that occur at high temperatures. nih.gov

By performing ReaxFF MD simulations at different temperatures, researchers can investigate the initial decomposition steps and the subsequent formation of various products. nih.govresearchgate.net For similar nitro compounds, studies have shown that the initial decomposition can involve steps like C-NO2 or N-NO2 bond cleavage, H-transfer, or ring cleavage, depending on the molecular structure and conditions. osti.govresearchgate.net These simulations can also determine kinetic parameters for the decomposition process, which show reasonable agreement with results obtained from experimental studies of both solid and solution-phase decomposition. researchgate.net

Reactivity and Chemical Transformations of 2,3 Dimethyl 2,3 Dinitrobutane

Nucleophilic Substitution Reactions of Nitro Groups

The substitution of a nitro group in an aliphatic compound, particularly at a tertiary carbon, presents significant mechanistic challenges. Unlike aromatic systems where nitro groups can activate the ring towards nucleophilic attack, the nitro groups in 2,3-dimethyl-2,3-dinitrobutane are attached to sp³-hybridized carbons.

Detailed studies focusing specifically on the nucleophilic substitution of the nitro groups in this compound are not extensively documented in publicly available literature. Generally, the nitro group is a poor leaving group for Sₙ1 and Sₙ2 reactions. The C-N bond is strong, and the departing species would be the nitrite ion (NO₂⁻). For a tertiary substrate like DMNB, an Sₙ1 pathway would be hindered by the electronic destabilization caused by the adjacent, highly electronegative nitro group on the resulting carbocation. An Sₙ2 reaction is impossible at a tertiary carbon center due to steric hindrance.

Alternative radical-based substitution mechanisms, such as the Sʀɴ1 (substitution radical-nucleophilic unimolecular) reaction, are known for tertiary aliphatic nitro compounds. This type of reaction involves a radical chain process initiated by an electron transfer. However, the applicability of this mechanism to DMNB, particularly the substitution of both vicinal nitro groups, has not been detailed. The synthesis of vicinal dinitro compounds from vicinal diamines has been reported, suggesting the stability of the dinitro configuration over potential substitution products under certain conditions researchgate.net.

Reduction Reactions to Amine Derivatives

The reduction of nitroalkanes to primary amines is a fundamental and widely used transformation in organic synthesis. It is expected that this compound can be reduced to form the corresponding diamine, 2,3-dimethylbutane-2,3-diamine. While specific literature detailing this exact transformation for DMNB is sparse, the general methodologies for nitro group reduction are well-established.

Common methods for this conversion include:

Catalytic Hydrogenation: This is one of the most common methods for reducing nitro groups. It typically involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The reaction for DMNB would proceed as follows: (CH₃)₂C(NO₂)C(NO₂) (CH₃)₂ + 6 H₂ → (CH₃)₂C(NH₂)C(NH₂)(CH₃)₂ + 4 H₂O

Metal/Acid Reduction: Another classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

The successful synthesis of vicinal dinitro compounds from their corresponding diamines further supports the chemical feasibility of the reverse reaction—the reduction of DMNB to 2,3-dimethylbutane-2,3-diamine researchgate.net. The resulting vicinal diamine is a valuable building block in coordination chemistry and the synthesis of specialized ligands.

Interactions with Other Chemical Species

Ion Mobility Spectrometry for Interaction Characterization

Ion Mobility Spectrometry (IMS) is a significant analytical technique used to detect and characterize this compound (DMNB), particularly in the vapor phase. The interactions of DMNB within an ion mobility spectrometer are complex and can involve the formation of various adduct ions and decomposition products.

When analyzed by IMS coupled with mass spectrometry (IMS-MS) in the positive ion mode, DMNB has been shown to form molecular product ions. These ions are often the result of DMNB clustering with protonated molecules of dopants present in the spectrometer. Common dopants that facilitate the formation of these cluster ions include water, ammonia (B1221849), and dichloromethane. researchgate.net For instance, with these dopants, DMNB molecular product ions have been characterized with mobilities spanning the range of 1.39–1.51 cm² V⁻¹ s⁻¹ at a temperature of 318 K and atmospheric pressure. researchgate.net

The stability of DMNB adduct ions is a critical factor in their detection. Studies using electrospray ionization on a triple quadrupole mass spectrometer have been conducted to form and detect various gas-phase adducts, including [M+H]⁺, [M+Li]⁺, [M+NH₄]⁺, and [M+Na]⁺. researchgate.netnih.gov The stability of these adducts towards dissociation varies significantly. For example, the abundance of the protonated molecule, [M+H]⁺, is highly dependent on the ion source temperature, decreasing significantly at temperatures above 50°C. In contrast, the sodium adduct, [M+Na]⁺, shows increased ion abundance at temperatures up to 105°C. nih.gov Both thermal and collisional activation studies suggest that the [M+Na]⁺ adduct ions are considerably more stable towards dissociation than their protonated counterparts. nih.gov

The behavior of DMNB within the spectrometer is also influenced by its concentration and the operating temperature. Research has described the decomposition of DMNB in a two-stage process, first to 3-methyl-3-nitrobut-1-ene and subsequently to 2,3-dimethylbut-1,3-diene. researchgate.net

Fluorescence Quenching in Detection Systems

Fluorescence quenching is a principal mechanism exploited for the detection of this compound. This process involves the decrease in the fluorescence intensity of a sensor material upon interaction with DMNB. A variety of fluorescent materials, including conjugated polymers, poly(dendrimer)s, and zinc complexes, have been investigated for this purpose. mit.eduacs.org

The detection of DMNB via fluorescence quenching presents several challenges. These arise from its relatively unfavorable reduction potential (approximately -1.7 V vs. standard calomel electrode, SCE) and its highly three-dimensional structure, which does not allow for π-stacking interactions with fluorescent polymer films. mit.edu Despite these challenges, sensory devices based on amplifying fluorescent polymers (AFPs) have demonstrated the capability for trace vapor detection of DMNB. mit.edu The quenching mechanism is often a photoinduced electron transfer (PICT) from the polymer donor to the DMNB molecule. mit.edu

The efficiency of fluorescence quenching is dependent on the specific chemical structure of the sensing material. For example, studies on various amplifying fluorescent polymers have shown that a moderately electron-rich poly(phenylene) (PP) polymer, denoted as P5, provides a superior balance of PICT driving force, electrostatic attraction, and exciton mobility for a rapid and reversible response to DMNB vapor. mit.edu In contrast, a zinc complex, (salophen)Zn, has been shown to be a moderately efficient quencher for DMNB in an acetonitrile solution, with Stern-Volmer constants (KSV) ranging from 2 to 49 M⁻¹. acs.orgnih.gov

The interaction between DMNB and fluorescent polymers is characterized by weak binding, which leads to a highly reversible and rapid sensor response. mit.edu This is in contrast to flatter molecules like benzophenone, which can engage in stronger π-stacking with the polymer films, resulting in slower sensor recovery times. mit.edu

Below is a table summarizing the solid-state fluorescence quenching responses of various polymers upon exposure to DMNB vapor.

| Polymer ID | Polymer Type | % Quenching (DMNB) |

| P1 | Poly(phenylene ethynylene) | 10 |

| P2 | Poly(phenylene ethynylene) | 10 |

| P3 | Poly(phenylene ethynylene) | 10 |

| P4 | Poly(phenylene) | 20 |

| P5 | Poly(phenylene) | 30 |

| P6 | Poly(phenylene) | 15 |

| P7 | Poly(phenylene) | 20 |

Data sourced from solid-state quenching experiments where thin films of the polymers were exposed to the equilibrium vapor pressure of DMNB. mit.edu

Further research into poly(dendrimer)s has also shown their potential for DMNB detection. The addition of first-generation biphenyl-based dendrons to the polymer chromophores resulted in greater photoluminescence quenching and sensitivity to DMNB vapor compared to simpler polymer structures.

Environmental Fate and Remediation Research of 2,3 Dimethyl 2,3 Dinitrobutane

Environmental Release and Distribution Pathways

The primary route for the environmental release of 2,3-dimethyl-2,3-dinitrobutane is associated with the manufacturing, handling, and disposal of tagged explosives. nih.gov As a compound with high vapor pressure, DMNB readily volatilizes under normal environmental conditions, making atmospheric transport a significant distribution pathway. osti.govmit.edu Its vapor pressure is reported to be approximately 2.7 ppm at 25°C. mit.edu This volatility means that upon release, DMNB can partition into the air from soil or water surfaces.

Environmental distribution pathways include:

Atmospheric Dispersion: Once volatilized, DMNB can be transported over distances in the atmosphere, with its ultimate fate depending on atmospheric conditions and degradation processes.

Soil Contamination: Spills or improper disposal of DMNB-containing materials can lead to direct contamination of soil. Its movement within the soil will be governed by factors such as soil type, organic matter content, and moisture. As a volatile organic compound (VOC), it can exist in the soil pore space as a vapor. nj.govcascade-env.com

Water Contamination: While information on its water solubility is limited, release into water bodies or leaching from contaminated soil can lead to aquatic contamination. It is reported to be toxic to aquatic animals, suggesting that its presence in aquatic environments is a concern. eastharbourgroup.com

Precautions during handling advise avoiding release to open air or the ground, underscoring these as primary potential pathways for environmental contamination. eastharbourgroup.com

Degradation Pathways in Environmental Matrices

The environmental persistence of DMNB is determined by its susceptibility to both biological and non-biological degradation processes. Research into these pathways is critical for predicting its long-term impact and developing effective remediation strategies.

Specific studies on the bacterial degradation of this compound are not extensively documented in publicly available literature. However, the field of bioremediation has established pathways for other nitroaromatic compounds and explosives, which may offer insights into the potential fate of DMNB. nih.govnih.gov Microbial degradation of nitro-substituted compounds often involves the reduction of the nitro groups to amino groups under anaerobic conditions, or oxidative removal of nitro groups as nitrite. nih.govnih.gov

Bacteria have been shown to mineralize various nitroaromatic compounds, using them as sources of carbon and nitrogen. nih.gov The degradation of related compounds like 2,4-dinitrotoluene (B133949) (DNT) has been studied, but the aliphatic structure of DMNB distinguishes it from aromatic explosives like DNT and TNT. epa.gov The degradation of nitroalkanes can proceed via oxidative denitrification or reductive pathways. Given the lack of specific research, the potential for bacterial strains to evolve or adapt to utilize DMNB as a substrate remains an area requiring further investigation. The development of microbial consortia for the degradation of such xenobiotic compounds is a promising avenue for future remediation research.

Abiotic degradation refers to the breakdown of a chemical through non-biological processes such as thermal decomposition, hydrolysis, or photolysis. For DMNB, thermal degradation is a documented pathway. Studies of its behavior in the gas phase within ion mobility spectrometers show that it undergoes a two-stage thermal decomposition process. The initial decomposition product is 3-methyl-3-nitrobut-1-ene, which is formed through the elimination of nitrous acid. researchgate.net This intermediate can then further decompose to 2,3-dimethylbut-1,3-diene. researchgate.net

This thermal degradation pathway is particularly relevant to the atmospheric fate of DMNB. Information regarding its degradation via hydrolysis in water or photolysis from sunlight in surface waters or on soil is not well-documented in the reviewed scientific literature. The compound is noted to be stable under normal temperatures and storage conditions. eastharbourgroup.com

Advanced Detection Methodologies for Environmental Monitoring

Effective environmental monitoring requires sensitive and specific analytical methods capable of detecting trace amounts of contaminants. Due to its use as a taggant, several advanced methods have been developed for the detection of DMNB, primarily focusing on vapor-phase detection.

Detecting DMNB at trace levels is crucial for environmental assessment at potentially contaminated sites. Researchers have developed several highly sensitive techniques for this purpose.

Amplifying Fluorescent Polymers (AFPs): Sensory devices using fluorescent conjugated polymer films have been designed for the ultratrace detection of DMNB vapor. mit.edu The mechanism involves photoinduced charge transfer from the polymer to the DMNB molecule, causing a quenching of the polymer's fluorescence. mit.edu This method provides sensitivity comparable to that of trained canines. mit.edu

Voltammetric Sensing: An electrochemical method using fast square-wave voltammetry at an unmodified carbon fiber electrode has been described for the sensitive detection of DMNB in a phosphate (B84403) buffer solution. This approach offers a linear response in the 300–3000 μg/L concentration range and achieves a detection limit of 60 μg/L. researchgate.net

Mass Spectrometry: The Vocus Chemical Ionization Time-of-Flight (CI-TOF) mass spectrometer is an extremely sensitive detector capable of real-time detection of DMNB in the air. tofwerk.com

Ion Mobility Spectrometry (IMS): IMS is a widely used and reliable technique for detecting DMNB vapor, although it may be less sensitive than methods like AFPs. mit.edu It is often used in conjunction with Solid Phase Microextraction (SPME) for enhanced detection limits. nih.gov

Silicon Quantum Dots: These nanomaterials have also been investigated for DMNB detection, showing that Si QDs with a higher lying conduction band exhibit good sensitivity. rsc.org

| Detection Method | Matrix | Reported Detection Limit / Sensitivity | Principle |

|---|---|---|---|

| Amplifying Fluorescent Polymers (AFPs) | Vapor/Air | Comparable to canine detection (sub-ppb) wikipedia.orgmit.edu | Fluorescence quenching upon binding of DMNB. mit.edu |

| Square-Wave Voltammetry | Aqueous (Phosphate Buffer) | 60 μg/L researchgate.net | Electrochemical reduction/oxidation at a carbon fiber electrode. researchgate.net |

| Vocus CI-TOF Mass Spectrometry | Air | High sensitivity for real-time detection. tofwerk.com | Chemical ionization followed by time-of-flight mass analysis. tofwerk.com |

| Ion Mobility Spectrometry (IMS) | Vapor/Air | Limits of detection range from 1.5 to 2.5 ng (with SPME). nih.gov | Separation of ions based on their mobility in a carrier gas. wikipedia.org |

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Vapor/Air (via SPME) | High sensitivity for trapping DMNB. researchgate.net | Chromatographic separation followed by electron capture detection. researchgate.net |

The high volatility of DMNB dictates the sampling strategies used for its environmental monitoring. Techniques are primarily focused on capturing the compound from the vapor phase in the air or from soil gas.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sampling technique that is highly effective for concentrating volatile and semi-volatile compounds like DMNB from the air. sigmaaldrich.cominficon.com It utilizes a fiber coated with an extractive phase that is exposed to the sample (or its headspace). sigmaaldrich.comuwaterloo.ca The analytes adsorb to the fiber and are then thermally desorbed into an analytical instrument like a gas chromatograph-mass spectrometer (GC-MS). mdpi.comfree.fr For DMNB and other explosive taggants, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been shown to be effective. inficon.compurdue.edu SPME is portable, sensitive, and well-suited for field sampling. free.frsigmaaldrich.com

Soil Vapor Sampling: To assess subsurface contamination, soil vapor sampling is a critical tool. cascade-env.com This can be done through active or passive methods.

Active Sampling: Involves drawing a volume of soil gas from a probe into a sample container or directly into an analyzer. nj.gov

Passive Sampling: An adsorbent material is placed in the subsurface for a period of time to sorb volatile compounds, which are later analyzed. rsc.orgnih.gov This method is useful for obtaining time-weighted average concentrations and can be less susceptible to issues like air leakage that can affect active sampling. rsc.org For collecting soil cores for VOC analysis, specialized tools like modified plastic syringes are used to transfer a sample plug into a vial with preservatives to minimize volatile losses. nv.gov

Applications in Advanced Materials and Detection Technologies

Role as an Energetic Material Component

While not a primary explosive itself, DMNB serves as a critical additive in various energetic formulations, enhancing both functionality and safety.

DMNB is utilized as an additive in the manufacturing of explosives and as a component in propellants and blowing agents. chemicalbook.comnih.gov It is incorporated into plastic bonded explosives (PBX), where it serves a specific, non-explosive role. orionchem.com Its chemical and energetic inertness are advantageous, ensuring that it does not negatively impact the stability or performance properties of the primary explosive material. researchgate.net The thermal decomposition of DMNB is characterized by an exothermic reaction with a significant energy release of over 3 kJ g−1. akjournals.com

The most prominent application of DMNB is as a detection taggant in explosives. wikipedia.orgeastharbourgroup.comchemeurope.com A taggant is a chemical marker added to a material to facilitate its detection or identification. wikipedia.org DMNB is a volatile organic compound that slowly evaporates from the explosive, allowing it to be detected in the surrounding atmosphere. chemeurope.comwikipedia.org